2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide typically involves multiple steps, starting with the preparation of the furan ring. One common method involves the radical bromination of the methyl group of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then converted into the corresponding phosphonate using triethyl phosphite at elevated temperatures. Subsequent reactions with various aldehydes and desilylation steps yield the final compound .
Analyse Chemischer Reaktionen
2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antifungal effects. The furan ring’s reactivity also plays a role in its biological activities .
Vergleich Mit ähnlichen Verbindungen
2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide can be compared with other furan derivatives, such as:
Nitrofurantoin: Known for its antibacterial properties, particularly against urinary tract infections.
Furazolidone: Used as an antibacterial and antiprotozoal agent.
Eigenschaften
Molekularformel |
C20H19N3O4 |
---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide |
InChI |
InChI=1S/C20H19N3O4/c24-20(21-17-8-2-1-3-9-17)15-22(14-18-10-6-12-27-18)13-16-7-4-5-11-19(16)23(25)26/h1-12H,13-15H2,(H,21,24) |
InChI-Schlüssel |
CMVXDUZFKKRYCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.